N-(2,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2,5-Dichlorophenyl)-2-{[3-(4-Methylphenyl)-4-Oxo-3,4-Dihydro-2-Quinazolinyl]Sulfanyl}Acetamide: is a complex organic compound that features a quinazolinone core, a dichlorophenyl group, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dichlorophenyl)-2-{[3-(4-Methylphenyl)-4-Oxo-3,4-Dihydro-2-Quinazolinyl]Sulfanyl}Acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic conditions to form the quinazolinone ring.
Introduction of the Sulfanyl Group: The quinazolinone intermediate is then reacted with a thiol compound, such as 4-methylbenzenethiol, under basic conditions to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the sulfanyl-quinazolinone intermediate with 2,5-dichlorophenyl acetic acid or its derivative under amide coupling conditions, typically using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the dichlorophenyl group, potentially leading to the formation of dihydroquinazolinones or chlorophenyl derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones or chlorophenyl derivatives.
Substitution: Various functionalized aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies investigating the interaction of quinazolinone derivatives with biological macromolecules.
Industrial Applications: It may find use in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The quinazolinone core is known to interact with various biological targets, and the presence of the dichlorophenyl and sulfanyl groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloroaniline: Shares the dichlorophenyl group but lacks the quinazolinone and sulfanyl-acetamide moieties.
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone share the core structure but differ in substituents.
Sulfanyl-Acetamide Compounds: Compounds like N-(4-methylphenyl)-2-sulfanylacetamide share the sulfanyl-acetamide linkage but differ in the aromatic substituents.
Uniqueness
N-(2,5-Dichlorophenyl)-2-{[3-(4-Methylphenyl)-4-Oxo-3,4-Dihydro-2-Quinazolinyl]Sulfanyl}Acetamide is unique due to its combination of a quinazolinone core, dichlorophenyl group, and sulfanyl-acetamide linkage. This unique structure may confer specific biological activities and chemical reactivity that are not observed in simpler or structurally different compounds.
Properties
Molecular Formula |
C23H17Cl2N3O2S |
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Molecular Weight |
470.4 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H17Cl2N3O2S/c1-14-6-9-16(10-7-14)28-22(30)17-4-2-3-5-19(17)27-23(28)31-13-21(29)26-20-12-15(24)8-11-18(20)25/h2-12H,13H2,1H3,(H,26,29) |
InChI Key |
ATPKSKFOYJERDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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